molecular formula C11H15NO B2435424 (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine CAS No. 2248212-80-6

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine

Cat. No. B2435424
CAS RN: 2248212-80-6
M. Wt: 177.247
InChI Key: KYXIEDBVNSVBQN-HNHGDDPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine, also known as DBF or 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), is a psychoactive drug that belongs to the amphetamine class. It is a derivative of 3,4-methylenedioxyphenylpropan-2-amine (MDMA) and has similar effects on the central nervous system. DBF is a popular research chemical that is used in scientific studies to investigate its potential therapeutic applications.

Mechanism of Action

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. It also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It also has a well-characterized mechanism of action, which makes it a useful tool for investigating the effects of monoamine release on the brain. However, (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has several limitations, including its potential for abuse and toxicity. It is also difficult to control the dose and duration of exposure in animal studies.

Future Directions

There are several future directions for research on (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine. One area of interest is its potential use in the treatment of depression and anxiety disorders. (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to have similar effects to MDMA, which has been investigated for its therapeutic potential in these conditions. Another area of interest is the development of safer and more effective derivatives of (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine that have fewer side effects and greater therapeutic potential. Finally, there is a need for more research on the long-term effects of (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine exposure on the brain and body.

Synthesis Methods

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine can be synthesized using various methods, including the reductive amination of 1-(3,4-methylenedioxyphenyl)-2-nitropropene with ethylamine. Another method involves the reduction of 1-(3,4-methylenedioxyphenyl)-2-nitropropene with sodium borohydride in the presence of acetic acid.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

IUPAC Name

(2S)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXIEDBVNSVBQN-HNHGDDPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1COC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1COC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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